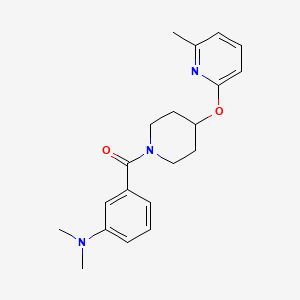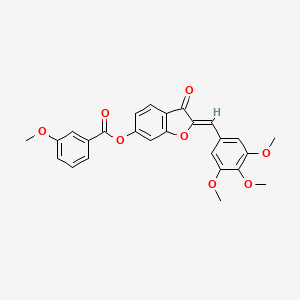
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: . Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties
Mécanisme D'action
are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Coumarins have been intensively screened for different biological properties. In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate typically involves the following steps:
Formation of the Coumarin Core: : The starting material is often a phenol derivative, which undergoes Pechmann condensation with ethyl acetoacetate in the presence of an acid catalyst to form the coumarin core.
Introduction of the Methyl Group: : The methyl group at the 4-position is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and an aluminum chloride catalyst.
Oxidation: : The 2-oxo group is introduced by oxidizing the corresponding alcohol using an oxidizing agent like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Phenyl Group Addition: : The phenyl group at the 3-position is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, using phenylboronic acid.
Sulfonation: : The final step involves sulfonation of the phenyl group at the 4-position using chlorosulfonic acid (ClSO₃H) to introduce the 4-chlorobenzenesulfonate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using agents like CrO₃ or PCC to introduce or modify functional groups.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the coumarin ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : CrO₃, PCC, and other oxidizing agents.
Reduction: : LiAlH₄, NaBH₄, and other reducing agents.
Substitution: : Various electrophiles and nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of various substituted coumarins or derivatives.
Applications De Recherche Scientifique
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its antimicrobial and antioxidant properties, which could be useful in developing new drugs or treatments.
Industry: : Utilized in the production of dyes, fragrances, and other chemical products.
Comparaison Avec Des Composés Similaires
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-chlorobenzenesulfonate: is unique due to its specific structural features, such as the presence of the 4-chlorobenzenesulfonate group. Similar compounds include:
Coumarin: : The basic structure without additional substituents.
4-methylcoumarin: : Similar but lacks the phenyl and sulfonate groups.
4-chlorobenzenesulfonic acid: : Similar but lacks the coumarin core.
These compounds differ in their biological activities and applications, highlighting the uniqueness of This compound .
Propriétés
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO5S/c1-14-19-13-17(28-29(25,26)18-10-7-16(23)8-11-18)9-12-20(19)27-22(24)21(14)15-5-3-2-4-6-15/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFKBBGTUUVRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)


![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)
![2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole](/img/structure/B2939658.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![1-(oxan-4-yl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B2939661.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2939665.png)
![methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2939667.png)

